Protein kinase inhibitor 1 hydrochloride solubility and stability
Protein kinase inhibitor 1 hydrochloride solubility and stability
The following technical guide details the physicochemical properties, solubility protocols, and stability profiles of Protein Kinase Inhibitor 1 Hydrochloride (also scientifically identified as DYRKs-IN-1 Hydrochloride or Compound A64 ).
This guide deviates from standard datasheets by focusing on the operational aspects of handling this compound in a research setting, addressing common pitfalls in solubilization and long-term storage.
Compound Identity & Disambiguation
Critical Note: "Protein Kinase Inhibitor 1" is a specific commercial designation for a small molecule inhibitor of HIPK2 and DYRK1A. It must not be confused with the endogenous "Protein Kinase Inhibitor" (PKI) peptide (e.g., PKI 5-24), which inhibits PKA.
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Common Name: Protein Kinase Inhibitor 1 Hydrochloride[1][2][3][4][5]
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Scientific Synonym: DYRKs-IN-1 Hydrochloride; Compound A64
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CAS Number: 2321337-71-5 (HCl salt)[5]
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Molecular Formula:
[5] -
Molecular Weight: 419.89 g/mol [5]
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Primary Targets:
Solubility Profile & Reconstitution Protocols
The hydrochloride salt form is engineered to improve the aqueous solubility of the free base. However, like many kinase inhibitors with fused heterocyclic cores, it remains hydrophobic. Direct dissolution in aqueous buffers often results in colloidal aggregation, leading to inconsistent assay data.
Solubility Data Table
| Solvent | Solubility Limit (Max) | Comments |
| DMSO | Preferred. Solvates the hydrophobic core effectively. | |
| Water | Poor. The HCl salt improves kinetics but not thermodynamic solubility. | |
| Ethanol | Moderate. Not recommended for long-term storage due to evaporation. | |
| PBS (pH 7.2) | Risk of Precipitation. Phosphate ions can strip the HCl counter-ion. |
Protocol A: Preparation of High-Integrity Stock Solution (10 mM)
Rationale: This protocol prevents "crashing out" and ensures the compound is fully available for serial dilution.
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Calculate Mass: For 1 mL of 10 mM stock, weigh 4.19 mg of the powder.
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Solvent Addition: Add 1 mL of anhydrous DMSO (dimethyl sulfoxide).
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Technical Tip: Use high-grade DMSO (
, stored under nitrogen) to prevent moisture absorption. Water in DMSO catalyzes degradation.
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Vortexing: Vortex vigorously for 30 seconds.
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Visual Inspection: Hold the vial against a light source. The solution must be completely clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
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Aliquot: Immediately dispense into light-protective (amber) microtubes in
volumes to avoid freeze-thaw cycles.
Protocol B: Step-Down Dilution for Cell Culture
Rationale: Direct addition of high-concentration DMSO stock to media causes local precipitation (the "solvent shock" effect).
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Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 in culture medium (or PBS) slowly while vortexing. This creates a 1 mM working solution with 10% DMSO.
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Final Application: Dilute the 1 mM working solution into the final cell culture well to achieve the desired
range (e.g., 100 nM). -
Final DMSO Check: Ensure the final DMSO concentration in the well is
to avoid solvent toxicity.
Stability & Storage Architecture
The stability of Protein Kinase Inhibitor 1 HCl is dictated by hydrolysis risks (amide bonds) and oxidation (sulfur/heterocycle sensitivity).
| State | Temperature | Shelf Life | Storage Condition |
| Solid Powder | 3 Years | Desiccated, protected from light. | |
| DMSO Stock | 6 Months | Sealed, under inert gas (Argon/Nitrogen) if possible. | |
| DMSO Stock | 1 Month | Acceptable for active use. | |
| Aqueous Sol. | Unstable. Prepare fresh daily. |
Mechanism of Degradation:
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Hydrolysis: The amide linkages in the scaffold are susceptible to hydrolytic cleavage in acidic or basic aqueous environments over time.
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Photolysis: Heterocyclic kinase inhibitors can generate free radicals upon UV exposure. Always use amber vials.
Biological Mechanism & Pathway Visualization
Protein Kinase Inhibitor 1 HCl acts primarily on the HIPK2 and DYRK1A pathways. These kinases are critical nodes in cell proliferation, apoptosis, and neurodevelopment.
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HIPK2 Context: A tumor suppressor that activates p53-mediated apoptosis in response to DNA damage. Inhibition can be used to study cell survival mechanisms or fibrosis.
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DYRK1A Context: Associated with Down syndrome (trisomy 21) and neurodegenerative diseases (Tau phosphorylation).
Pathway Diagram (DOT Visualization)
Figure 1: Mechanism of Action. The compound dual-targets HIPK2 and DYRK1A, blocking downstream phosphorylation events critical for apoptosis (p53) and neurodegeneration (Tau).
Experimental Validation (Self-Validating Protocol)
To verify the activity of Protein Kinase Inhibitor 1 HCl in your specific model, use the following Cell Viability/Apoptosis Rescue Assay :
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Control: Treat cells with DNA-damaging agent (e.g., Cisplatin or Adriamycin) to induce HIPK2-mediated p53 phosphorylation.
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Experimental: Pre-treat cells with Protein Kinase Inhibitor 1 HCl (1
M) for 2 hours prior to DNA damage. -
Readout:
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Western Blot: Check for reduction in p53 Ser46 phosphorylation compared to Control.
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Phenotype: Reduced apoptosis (measured via Annexin V) indicates successful HIPK2 inhibition.
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Note: If p53 Ser46 levels remain high, check the solubility of your stock or the expiration date of the inhibitor.
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References
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Miduturu, C. V., et al. (2011). "High-throughput kinase profiling: a more efficient approach toward the discovery of new kinase inhibitors."[1] Chemistry & Biology, 18(7), 868-879. [Link]
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Bio-Connect. Protein kinase inhibitors 1 hydrochloride Datasheet. Retrieved from [Link]
